molecular formula C17H10ClF2N5O B2366611 3-(2-Chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole CAS No. 941913-11-7

3-(2-Chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole

Cat. No. B2366611
CAS RN: 941913-11-7
M. Wt: 373.75
InChI Key: VHIMJPGJMCYMLY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a difluorophenyl group, a methyltriazolyl group, and an oxadiazole group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution, condensation, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound likely involves several aromatic rings (from the phenyl and triazolyl groups) and heterocyclic rings (from the oxadiazole group). The presence of halogens (chlorine and fluorine) may also influence its electronic structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the halogen atoms might be susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic and heterocyclic rings could impact its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • The compound 3-(2-Chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole and its derivatives have been a focus in synthetic chemistry. For instance, Bekircan et al. (2015) synthesized novel heterocyclic compounds derived from related structures, focusing on lipase and α-glucosidase inhibition, showcasing the compound's potential in enzyme inhibition studies (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial Activity

Anticancer Properties

Nematocidal Activity

  • Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives with 1,3,4-thiadiazole amide moiety, revealing good nematocidal activity against Bursaphelenchus xylophilus, indicating potential in agricultural applications (Liu, Wang, Zhou, & Gan, 2022).

Pharmacological Properties

  • The pharmacologically relevant properties, including solubility and partitioning processes of novel oxadiazole derivatives, have been studied by Volkova et al. (2020), contributing to the understanding of their biophysical interactions (Volkova, Levshin, & Perlovich, 2020).

Enzyme Inhibition

  • Compounds derived from 1,2,4-oxadiazole have been tested for their enzyme inhibitory properties. The study by Bekircan et al. (2015) mentioned earlier is a notable example in this area (Bekircan, Ülker, & Menteşe, 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some similar compounds are known to inhibit certain enzymes, which can lead to various biological effects .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures to prevent exposure and potential harm. This might include avoiding dust formation, avoiding breathing in mist or vapors, and using personal protective equipment .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. Given the structural complexity and the presence of several functional groups, it could be of interest in various fields such as medicinal chemistry, materials science, and synthetic organic chemistry .

properties

IUPAC Name

3-(2-chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF2N5O/c1-9-15(22-24-25(9)14-7-6-10(19)8-13(14)20)17-21-16(23-26-17)11-4-2-3-5-12(11)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIMJPGJMCYMLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(C=C(C=C2)F)F)C3=NC(=NO3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole

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